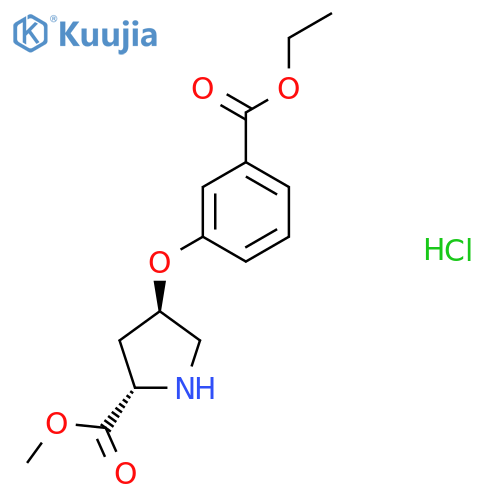

Cas no 1354484-63-1 (Methyl (2S,4S)-4-3-(Ethoxycarbonyl)phenoxy-2-pyrrolidinecarboxylate Hydrochloride)

1354484-63-1 structure

商品名:Methyl (2S,4S)-4-3-(Ethoxycarbonyl)phenoxy-2-pyrrolidinecarboxylate Hydrochloride

CAS番号:1354484-63-1

MF:C15H20ClNO5

メガワット:329.776003837585

CID:4696075

Methyl (2S,4S)-4-3-(Ethoxycarbonyl)phenoxy-2-pyrrolidinecarboxylate Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Methyl (2S,4R)-4-(3-ethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride

- Methyl (2S,4S)-4-3-(Ethoxycarbonyl)phenoxy-2-pyrrolidinecarboxylate Hydrochloride

-

- インチ: 1S/C15H19NO5.ClH/c1-3-20-14(17)10-5-4-6-11(7-10)21-12-8-13(16-9-12)15(18)19-2;/h4-7,12-13,16H,3,8-9H2,1-2H3;1H/t12-,13+;/m1./s1

- InChIKey: NOYRZYAGLBEXDE-KZCZEQIWSA-N

- ほほえんだ: Cl.O(C1C=CC=C(C(=O)OCC)C=1)[C@H]1CN[C@H](C(=O)OC)C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 373

- トポロジー分子極性表面積: 73.9

Methyl (2S,4S)-4-3-(Ethoxycarbonyl)phenoxy-2-pyrrolidinecarboxylate Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M040415-125mg |

Methyl (2S,4S)-4-[3-(Ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate Hydrochloride |

1354484-63-1 | 125mg |

$ 230.00 | 2022-06-04 | ||

| TRC | M040415-250mg |

Methyl (2S,4S)-4-[3-(Ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate Hydrochloride |

1354484-63-1 | 250mg |

$ 375.00 | 2022-06-04 |

Methyl (2S,4S)-4-3-(Ethoxycarbonyl)phenoxy-2-pyrrolidinecarboxylate Hydrochloride 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1354484-63-1 (Methyl (2S,4S)-4-3-(Ethoxycarbonyl)phenoxy-2-pyrrolidinecarboxylate Hydrochloride) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量